molecular formula C22H24N8 B6476822 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline CAS No. 2640822-98-4

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline

Cat. No. B6476822
CAS RN: 2640822-98-4
M. Wt: 400.5 g/mol
InChI Key: UWBFYXNKUVKKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline” is a complex organic molecule that contains several functional groups and rings. These include a pyrazole ring, a pyridazine ring, a piperazine ring, and a quinoxaline ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through the reaction of a 1,3-diketone with hydrazine . The pyridazine ring could be formed through the reaction of a 1,4-diketone with hydrazine . The piperazine ring could be formed through the reaction of a 1,2-diamine with a dihalide . The quinoxaline ring could be formed through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen atoms in the rings would likely result in a molecule with several potential sites for hydrogen bonding . The presence of multiple rings would likely result in a rigid structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the pyrazole ring could potentially undergo reactions at the nitrogen atoms, such as alkylation or acylation . The pyridazine ring could potentially undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms . The piperazine ring could potentially undergo reactions at the nitrogen atoms, such as alkylation or acylation . The quinoxaline ring could potentially undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially result in a compound with a high boiling point and a high melting point . The presence of multiple rings could potentially result in a compound with a high degree of rigidity .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole-containing compounds exhibit potent antibacterial properties. Researchers have synthesized derivatives of 1,3-diazole (imidazole) with promising antibacterial and antimycobacterial effects . These compounds could potentially combat drug-resistant bacterial strains, including Mycobacterium tuberculosis.

Antiviral Potential

Certain commercially available drugs containing a 1,3-diazole ring demonstrate antiviral activity. For instance, enviroxime, an antiviral agent, contains this core structure. Investigating the antiviral potential of our compound could yield valuable insights for viral diseases .

Neuroprotective Properties

Molecular modeling studies suggest that pyrazoline compounds (related to our structure) selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are implicated in neurological disorders like Parkinson’s disease. Our compound might serve as a neuroprotective agent .

Coordination Chemistry and Metal Complexes

The 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine ligand has been used to synthesize diverse metal complexes. These coordination polymers and discrete metal complexes exhibit intriguing properties, making them relevant in materials science and catalysis .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their pharmacological effects, including potent antileishmanial and antimalarial activities. Our compound’s structure warrants investigation in these contexts .

Fluorination Reactions and Solvent Applications

The compound’s unique structure may find utility in synthetic chemistry. For instance, it could serve as a nucleophilic fluorinating agent in fluoro-Prins reactions. Additionally, it is employed as a versatile solvent in various reactions, such as N-alkylation of chiral primary amines and O-alkylation of aldoses .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound were highly reactive, it could potentially be hazardous to handle . If the compound were intended to be used as a drug, its safety profile would need to be thoroughly evaluated through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were intended to be used as a drug, future research could focus on optimizing its synthesis, evaluating its safety and efficacy, and exploring its mechanism of action . If it were intended to be used in materials science, future research could focus on exploring its physical and chemical properties and developing applications for it .

properties

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8/c1-15-14-16(2)30(27-15)21-9-8-20(25-26-21)28-10-12-29(13-11-28)22-17(3)23-18-6-4-5-7-19(18)24-22/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBFYXNKUVKKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.